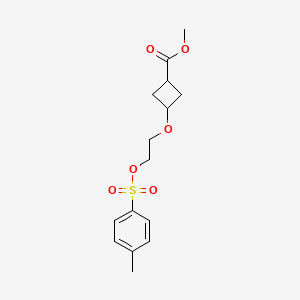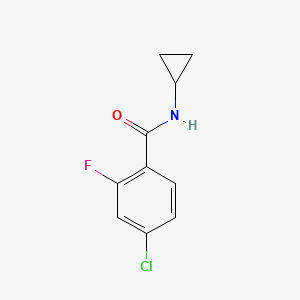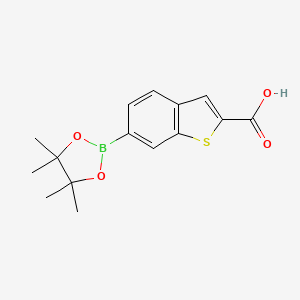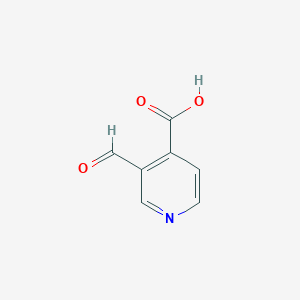
Methyl 3-(2-(tosyloxy)ethoxy)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is a chemical compound with the molecular formula C15H20O6S. It is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 2-[(4-methylbenzenesulfonyl)oxy]ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate
- Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]propoxy}cyclobutane-1-carboxylate
Uniqueness
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C15H20O6S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
methyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H20O6S/c1-11-3-5-14(6-4-11)22(17,18)21-8-7-20-13-9-12(10-13)15(16)19-2/h3-6,12-13H,7-10H2,1-2H3 |
Clave InChI |
NDQZJKZODXYBBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)









![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
